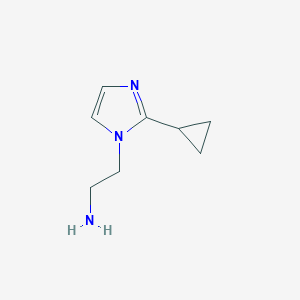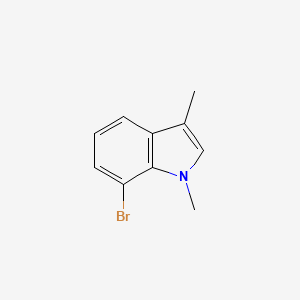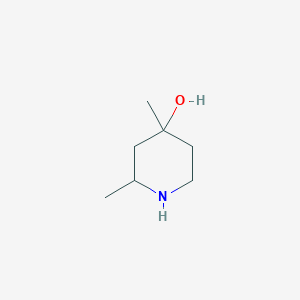
2,4-Dimethylpiperidin-4-ol
Overview
Description
2,4-Dimethylpiperidin-4-ol is a chemical compound belonging to the piperidine family. It is a colorless, hygroscopic, and highly water-soluble liquid with a faint odor resembling that of ammonia
Mechanism of Action
Target of Action
2,4-Dimethylpiperidin-4-ol is a chemical compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it. This binding action is believed to be facilitated by the presence of a basic nitrogen atom in the compound, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the process of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it prevents the entry of HIV-1 strains into cells that express CCR5 . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infections .
Pharmacokinetics
Similar compounds, such as dipeptidyl peptidase-4 (dpp-4) inhibitors, are known to be readily absorbed orally . They exhibit widespread distribution into tissues, influenced by both lipophilicity and protein binding . The metabolism of these compounds is widely variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infections . By binding to the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the progression of the infection .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been studied for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom in the receptor . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering the host cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways and gene expression related to the CCR5 receptor . By inhibiting the CCR5 receptor, this compound can prevent the entry of HIV-1 into macrophages and other immune cells, thereby reducing the viral load and slowing the progression of HIV infection . Additionally, this compound may impact cellular metabolism by altering the expression of genes involved in immune response and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring the ligand to the receptor site . This binding inhibits the receptor’s ability to interact with HIV-1, thereby blocking the virus’s entry into the host cells. Furthermore, this compound may also modulate the activity of other enzymes and proteins involved in immune response and inflammation, contributing to its overall antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on the CCR5 receptor over extended periods . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and immune response.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with the CCR5 receptor occurs at the cell membrane, where the receptor is localized . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpiperidine with an oxidizing agent to introduce the hydroxyl group at the 4-position. This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-Dimethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a potential therapeutic agent for treating diseases.
Medicine: Research has shown that derivatives of this compound exhibit biological activities, such as antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpiperidine: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
4-Hydroxypiperidine: Similar structure but without the methyl groups at the 2 and 4 positions, affecting its chemical properties and reactivity.
Uniqueness
2,4-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







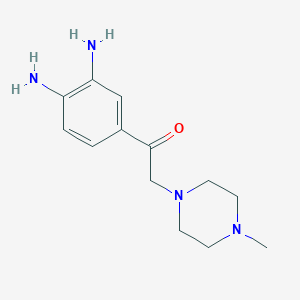


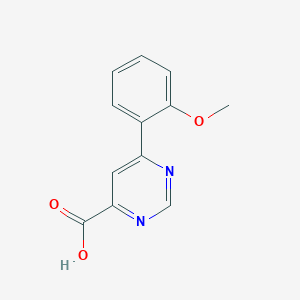


![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
